molecular formula C28H34N6O5 B608800 Macimorelin acetate CAS No. 945212-59-9

Macimorelin acetate

Katalognummer: B608800
CAS-Nummer: 945212-59-9
Molekulargewicht: 534.6 g/mol
InChI-Schlüssel: WVDSKQXKCDZXLH-OHIDFYLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Macimorelin acetate can be synthesized using solid-phase synthesis methods. This approach simplifies the operation steps compared to liquid-phase synthesis and improves reaction yield . The synthesis involves the coupling of specific amino acids and protecting groups, followed by deprotection and purification steps.

Industrial Production Methods: In industrial settings, this compound is produced through a series of controlled reactions involving the use of solid-phase synthesis. This method ensures high purity and yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Metabolic Reactions

Macimorelin undergoes CYP3A4-mediated metabolism, with the following characteristics :

  • Primary Pathway : Oxidation via cytochrome P450 enzymes.

  • Metabolites : Not fully characterized in available literature, but in vitro studies indicate NADPH-dependent metabolism.

  • Elimination Half-Life :

    PopulationDose (mg/kg)Half-Life (h)Source
    Adults0.5–1.04.1–8.4
    Pediatric0.25–1.01.2–1.7

pH-Dependent Stability

  • Acidic Conditions : Rapid degradation observed at pH < 3.

  • Neutral/Basic Conditions : Stable in plasma but susceptible to hydrolysis at pH > 9 .

Proteolytic Degradation

  • Instability in rat plasma due to protease activity, though human plasma shows no significant degradation .

Forced Degradation Studies

Under stress conditions:

  • Oxidative : Degrades in the presence of H2_2O2_2.

  • Thermal : Stable at 60°C for 24 hours.

  • Photolytic : No significant degradation under UV light .

Key Reaction Mechanisms

  • Coupling Reactions : Amide bond formation via carbodiimide-mediated activation (e.g., DIC/HOBt) .

  • Formylation : Introduction of formyl group using iodobenzene diacetate under mild conditions .

  • Deprotection : Acidolytic cleavage of Boc groups with TFA .

Analytical Characterization

  • Molecular Weight : 534.6 g/mol (acetate salt) .

  • Chromatographic Purity : Validated using HPLC with UV detection (λ = 280 nm) .

Wissenschaftliche Forschungsanwendungen

Introduction to Macimorelin Acetate

This compound is a novel, orally active ghrelin mimetic that serves as a growth hormone secretagogue, primarily used in the diagnosis of growth hormone deficiency in adults and children. Approved by the FDA in December 2017 under the trade name Macrilen, it represents a significant advancement over traditional diagnostic methods which typically involve invasive procedures. This article explores the scientific research applications of this compound, highlighting its therapeutic potential, diagnostic utility, and relevant clinical studies.

Diagnosis of Growth Hormone Deficiency

This compound has been validated as a diagnostic tool for adult growth hormone deficiency (AGHD). In clinical trials, it demonstrated high sensitivity (92%) and specificity (96%) when compared to traditional stimulation tests such as the insulin tolerance test (ITT) .

Pediatric Studies

Recent studies have expanded the application of this compound to pediatric populations. A study involving 24 children aged 2 to 18 years assessed the safety and pharmacokinetics of this compound. Results showed that it could effectively identify growth hormone deficiency with a sensitivity of 100% at higher doses .

Therapeutic Potential in Cachexia

This compound is being investigated for its potential therapeutic effects in treating cachexia—a condition characterized by severe weight loss and muscle wasting often seen in chronic diseases like cancer and AIDS. A pilot clinical trial indicated that daily oral administration of macimorelin for one week was safe and resulted in improved body weight and quality of life compared to placebo .

Comparison with Traditional Diagnostic Methods

MethodSensitivitySpecificityAdministration RouteDuration
This compound92%96%Oral~90 minutes
Insulin Tolerance TestVariesVariesIntravenous>3 hours
Glucagon Stimulation TestVariesVariesIntravenous>3 hours

This table illustrates how this compound offers a more convenient and less invasive alternative for diagnosing growth hormone deficiencies compared to traditional methods.

Case Study 1: Adult Growth Hormone Deficiency

In a multicenter trial involving 102 subjects, macimorelin was administered to assess its efficacy against ITT. The results confirmed that macimorelin not only matched but often exceeded the diagnostic accuracy of ITT while significantly reducing patient discomfort associated with invasive procedures .

Case Study 2: Pediatric Application

A recent open-label study focused on children with suspected growth hormone deficiency demonstrated that this compound could be safely administered with promising diagnostic outcomes. The study highlighted its potential for shorter testing durations compared to existing protocols .

Wirkmechanismus

Macimorelin acetate exerts its effects by mimicking the actions of ghrelin, a hormone that stimulates the release of growth hormone. It activates growth hormone secretagogue receptors present in the pituitary gland and hypothalamus, leading to an increase in growth hormone secretion . This mechanism involves the binding of this compound to the receptor, triggering a signaling cascade that results in the release of growth hormone.

Vergleich Mit ähnlichen Verbindungen

    Ghrelin: An endogenous ligand for the growth hormone secretagogue receptor that stimulates growth hormone release.

    Hexarelin: A synthetic growth hormone secretagogue that also activates the growth hormone secretagogue receptor.

    Ipamorelin: Another synthetic growth hormone secretagogue with similar receptor activation properties.

Uniqueness of Macimorelin Acetate: this compound is unique due to its oral bioavailability and stability, which make it a convenient option for diagnostic purposes. Unlike other growth hormone secretagogues that may require parenteral administration, this compound can be administered orally, providing ease of use for patients and healthcare providers .

Biologische Aktivität

Macimorelin acetate, a synthetic ghrelin mimetic, is primarily utilized as a diagnostic tool for adult growth hormone deficiency (AGHD). It functions by stimulating the release of growth hormone (GH) through binding to the growth hormone secretagogue receptor (GHS-R). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile.

This compound acts as an agonist at the GHS-R, mimicking the action of ghrelin, the endogenous ligand. Upon administration, it stimulates GH release in a dose-dependent manner. The pharmacological properties of macimorelin include:

  • Binding Affinity : Comparable to ghrelin, macimorelin exhibits a strong affinity for GHS-R.
  • Oral Bioavailability : Macimorelin has enhanced oral bioavailability compared to natural peptides, making it suitable for oral administration.
  • Metabolism : The compound is primarily metabolized by the enzyme CYP3A4 in the liver, with no significant metabolites detected in studies .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination. Key pharmacokinetic parameters include:

ParameterValue
Cmax (Peak Plasma Concentration) 11.2 ng/mL after 0.5 mg/kg dose
Tmax (Time to Reach Cmax) 0.5 to 1 hour post-administration
Half-life (t1/2) Approximately 4.1 hours
Volume of Distribution Not explicitly stated

At clinically relevant concentrations (e.g., 0.1 µM), macimorelin shows an unbound fraction of approximately 22% in human plasma .

Pharmacodynamics

This compound's pharmacodynamic effects include:

  • GH Release : A dose of 0.5 mg/kg has been shown to induce maximal GH release with plasma concentrations ≥7 ng/mL .
  • Diagnostic Efficacy : In clinical trials, macimorelin demonstrated high sensitivity (87%-100%) and specificity (92%-96%) for diagnosing AGHD compared to traditional tests like the insulin tolerance test (ITT) .

Clinical Studies

Several clinical studies have assessed the efficacy and safety of this compound:

  • Adult Population :
    • A multicenter study involving adults with varying likelihoods of AGHD showed that macimorelin was effective in diagnosing AGHD with a negative agreement rate of 95.38% and positive agreement rate of 74.32% when using GH cutoff levels .
  • Pediatric Population :
    • A study involving children aged 2-18 years assessed the safety and pharmacodynamics of ascending doses (0.25, 0.5, and 1 mg/kg). Results indicated a dose-dependent increase in GH release with maximum plasma concentrations observed between 15 and 120 minutes post-administration .

Safety Profile

This compound has been generally well tolerated across studies. Common side effects include:

  • Dysgeusia : The most frequently reported adverse event, typically mild and transient.
  • Adverse Events : In pediatric studies, there were no serious adverse events directly attributed to macimorelin; however, a total of 158 treatment-emergent adverse events were recorded across various cohorts .

Eigenschaften

CAS-Nummer

945212-59-9

Molekularformel

C28H34N6O5

Molekulargewicht

534.6 g/mol

IUPAC-Name

acetic acid;2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C26H30N6O3.C2H4O2/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21;1-2(3)4/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34);1H3,(H,3,4)/t22-,23-;/m1./s1

InChI-Schlüssel

WVDSKQXKCDZXLH-OHIDFYLOSA-N

SMILES

CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N

Isomerische SMILES

CC(=O)O.CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N

Kanonische SMILES

CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ARD 07 acetate;  ARD-07;  ARD07;  D-87575 acetate;  JMV1843;  JMV-1843;  JMV 1843;  AEZS-130;  AEZS 130;  AEZS130;  EP-1572;  EP 1572;  EP1572;  UMV-1843;  UMV1843;  UMV 1843;  Macimorelin;  AibDTrpDgTrpCHO. Macimorelin Acetate;  Macrilen

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Macimorelin acetate
Reactant of Route 2
Macimorelin acetate
Reactant of Route 3
Macimorelin acetate
Reactant of Route 4
Macimorelin acetate
Reactant of Route 5
Macimorelin acetate
Reactant of Route 6
Macimorelin acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.